molecular formula C8H16O2 B027925 Methyl 2,3,3-trimethylbutanoate CAS No. 19910-30-6

Methyl 2,3,3-trimethylbutanoate

Cat. No. B027925
CAS RN: 19910-30-6
M. Wt: 144.21 g/mol
InChI Key: HLKQGJVFPKYPQN-UHFFFAOYSA-N
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Description

Methyl 2,3,3-trimethylbutanoate is a chemical compound with the molecular formula C9H18O2. It is commonly used in the field of organic chemistry as a reactant and a starting material for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of Methyl 2,3,3-trimethylbutanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It may also induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Methyl 2,3,3-trimethylbutanoate has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has also been reported to have antioxidant properties and to inhibit the growth of certain bacteria and fungi. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

Methyl 2,3,3-trimethylbutanoate has several advantages for lab experiments, including its low toxicity and high purity. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on Methyl 2,3,3-trimethylbutanoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammation and cancer. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is its use as a starting material for the synthesis of novel organic compounds with potential applications in various fields, such as medicine, agriculture, and fragrance.

Scientific Research Applications

Methyl 2,3,3-trimethylbutanoate has been widely used in the field of organic chemistry as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It has also been used as a flavoring agent in the food industry. In addition, Methyl 2,3,3-trimethylbutanoate has been studied for its potential anti-inflammatory and anti-cancer properties.

properties

CAS RN

19910-30-6

Product Name

Methyl 2,3,3-trimethylbutanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

methyl 2,3,3-trimethylbutanoate

InChI

InChI=1S/C8H16O2/c1-6(7(9)10-5)8(2,3)4/h6H,1-5H3

InChI Key

HLKQGJVFPKYPQN-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)C(C)(C)C

Canonical SMILES

CC(C(=O)OC)C(C)(C)C

synonyms

Butanoic acid, 2,3,3-trimethyl-, methyl ester

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of lithium diisopropylamide was prepared by treating diisopropylamine (40.91 g, 405 mmol) in dry THF (350 mL) with butyllithium in hexanes (2.5 M, 154.4 mL, 386 mmol) at 0° C. for 15 min in a nitrogen atmosphere. Then a solution of methyl 2,3,3-trimethylbutyrate (38.88 g, 270 mmol) in THF (30 mL) was added slowly, and the mixture was stirred. Methyl 2,3,3-trimethylbutyrate was prepared as in Quast H, Meichsner G, Seiferling B (1986) "Photochemical formation of methylenecyclopropane analogs. XII. Synthesis of 3,5,5-trialkyl-3,5-dihydro-4H-1,2,3-triazol-4-ones" Liebigs. Ann. Chem., 1891-1899. After 45 min. of stirring, the temperature of the mixture was reduced to -78° C. and a solution of allyl bromide (51.30 g, 424 mmol) in THF (20 mL) and HMPA (40.3 mL, 232 mmol) was added over a period of 15 min. Stirring was continued for 2 h at -78° C. and the system was allowed to warm to room temperature (ca. 6 h). The reaction was quenched by addition of HCl (3 N, 300 mL) at 0° C. The layers were separated and the aqueous phase was further extracted with ether (3×150 mL). The combined organic extract was washed sequentially with 100 mL portions of water, 5% Na2S2O3, saturated NaHCO3, water, and brine, and dried over MgSO4. The solvent was removed in vacuo to give 48.88 g of brown colored liquid, which upon two vacuum distillations, afforded olefinic ester (34.85 g, 70%) as a colorless liquid: bp 87-89° C. (20 mmHg).
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51.3 g
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40.3 mL
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20 mL
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40.91 g
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hexanes
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350 mL
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38.88 g
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30 mL
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XII
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3,5,5-trialkyl-3,5-dihydro-4H-1,2,3-triazol-4-ones
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